4-((2-(Piperidin-1-yl)ethyl)thio)aniline 4-((2-(Piperidin-1-yl)ethyl)thio)aniline
Brand Name: Vulcanchem
CAS No.: 1095603-02-3
VCID: VC3355764
InChI: InChI=1S/C13H20N2S/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2
SMILES: C1CCN(CC1)CCSC2=CC=C(C=C2)N
Molecular Formula: C13H20N2S
Molecular Weight: 236.38 g/mol

4-((2-(Piperidin-1-yl)ethyl)thio)aniline

CAS No.: 1095603-02-3

Cat. No.: VC3355764

Molecular Formula: C13H20N2S

Molecular Weight: 236.38 g/mol

* For research use only. Not for human or veterinary use.

4-((2-(Piperidin-1-yl)ethyl)thio)aniline - 1095603-02-3

Specification

CAS No. 1095603-02-3
Molecular Formula C13H20N2S
Molecular Weight 236.38 g/mol
IUPAC Name 4-(2-piperidin-1-ylethylsulfanyl)aniline
Standard InChI InChI=1S/C13H20N2S/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2
Standard InChI Key RYZNODQGFOSTBY-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCSC2=CC=C(C=C2)N
Canonical SMILES C1CCN(CC1)CCSC2=CC=C(C=C2)N

Introduction

4-((2-(Piperidin-1-yl)ethyl)thio)aniline is an organic compound characterized by its aromatic amine group and a sulfur-linked piperidine moiety. This compound belongs to the class of thioanilines, which are known for their versatility in chemical synthesis and potential biological activities.

The molecular structure of 4-((2-(Piperidin-1-yl)ethyl)thio)aniline consists of:

  • A benzene ring substituted with an amino group (-NH₂).

  • A thioether linkage (-S-) connecting the benzene ring to a piperidine group via a two-carbon ethyl chain.

Synthesis Methods

The synthesis of 4-((2-(Piperidin-1-yl)ethyl)thio)aniline can be achieved through nucleophilic substitution reactions, where a thiol group reacts with a halogenated precursor. Below is a general synthesis route:

  • Starting Materials:

    • 4-chloroaniline or 4-bromoaniline.

    • Piperidine.

    • Ethylene sulfide or ethylene dibromide.

  • Reaction Steps:

    • The halogenated aniline undergoes substitution with ethylene sulfide to introduce the thioether linkage.

    • The resulting intermediate reacts with piperidine under basic conditions to complete the structure.

This reaction typically requires mild heating and the presence of a base (e.g., potassium carbonate or sodium hydroxide).

Potential Applications

The compound's structure suggests diverse applications due to its functional groups and molecular framework:

  • Pharmaceutical Research:

    • Compounds containing piperidine and aromatic amines often exhibit bioactivity, including antimicrobial, antiviral, or anticancer properties.

    • The thioether linkage may enhance lipophilicity, aiding in membrane permeability for drug candidates.

  • Material Science:

    • Derivatives of thioanilines can be used as intermediates in the synthesis of polymers or advanced materials with specific electronic properties.

  • Chemical Intermediates:

    • The compound could serve as a precursor for synthesizing more complex molecules, particularly in heterocyclic chemistry.

Analytical Data

To confirm the identity and purity of the compound, analytical techniques such as NMR spectroscopy, mass spectrometry (MS), and IR spectroscopy are utilized:

TechniqueKey Features Observed
NMR (¹H and ¹³C)Signals corresponding to aromatic protons, aliphatic chains, and piperidine protons
Mass SpectrometryMolecular ion peak at m/z = 236 confirming molecular weight
IR SpectroscopyPeaks for N-H stretching (~3300 cm⁻¹), C-S stretching (~700 cm⁻¹), and aromatic C-H bonds

Safety Considerations

As with many aromatic amines, safety precautions should be taken when handling this compound:

  • Potential toxicity: Aromatic amines can be harmful if inhaled or absorbed through the skin.

  • Proper storage: Store in a cool, dry place away from oxidizing agents.

  • Use personal protective equipment (PPE), including gloves and goggles.

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